![molecular formula C23H22N2O5S B4602041 N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide](/img/structure/B4602041.png)
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide
Overview
Description
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide is a complex organic compound that features both acetyl and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-acetylphenylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction forms an intermediate sulfonamide, which is then reacted with 3-methoxyaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide involves its interaction with specific molecular targets. The sulfonyl group can interact with proteins, potentially inhibiting their function. The acetyl group may also play a role in modulating biological activity by interacting with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-(benzenesulfonyl-methyl-amino)-3-nitro-naphthalen-1-yl)-acetamide
Uniqueness
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide is unique due to the presence of both acetyl and sulfonyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-methoxyanilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-17(26)18-8-6-9-19(14-18)24-23(27)16-25(20-10-7-11-21(15-20)30-2)31(28,29)22-12-4-3-5-13-22/h3-15H,16H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSPKHAVJGFXDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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